N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide is a synthetic organic compound that belongs to the class of benzamides It features a pyrrole ring attached to a propyl chain, which is further connected to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Propyl Chain: The pyrrole ring is then alkylated using a suitable propyl halide under basic conditions to form N-(3-(1H-pyrrol-1-yl)propyl)amine.
Formation of the Benzamide Moiety: The final step involves the reaction of N-(3-(1H-pyrrol-1-yl)propyl)amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The pyrrole ring in this compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form pyrrole N-oxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the benzamide moiety.
Substitution: The chlorobenzamide part of the molecule can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products:
Oxidation: Pyrrole N-oxides.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzymes involved in inflammatory pathways or modulate receptors in the central nervous system.
Pathways Involved: The compound may affect signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
N-(3-(1H-pyrrol-1-yl)propyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chlorobenzamide: Lacks the pyrrole and propyl chain, making it less complex and potentially less active in biological systems.
N-(3-(1H-pyrrol-1-yl)propyl)-4-chlorobenzamide: Similar structure but with the chlorine atom in a different position, which can influence its chemical and biological properties.
Uniqueness: N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide is unique due to the combination of the pyrrole ring, propyl chain, and chlorobenzamide moiety, which together confer specific chemical reactivity and potential biological activity not found in the individual components or other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKZFZZNQJMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.